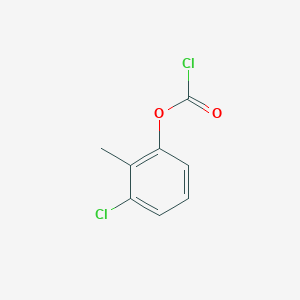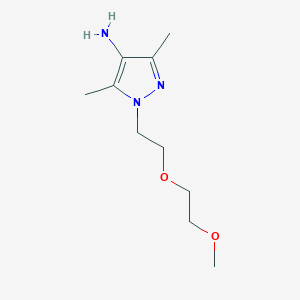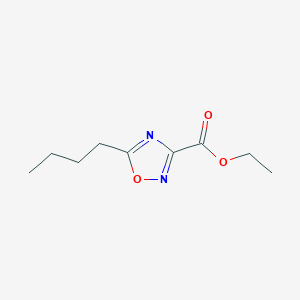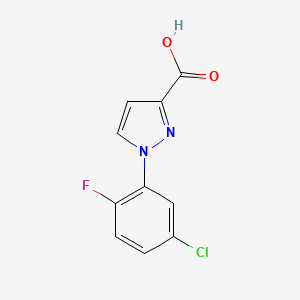
6-Isopropoxy-2-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropoxy-2-methylpyridin-3-amine is a chemical compound belonging to the pyridine family Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing five carbon atoms and one nitrogen atom This compound is characterized by the presence of an isopropoxy group at the 6th position, a methyl group at the 2nd position, and an amine group at the 3rd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxy-2-methylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine compound. For instance, 5-bromo-2-methylpyridin-3-amine can be reacted with isopropoxyboronic acid under palladium-catalyzed conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Isopropoxy-2-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
6-Isopropoxy-2-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Isopropoxy-2-methylpyridin-3-amine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The presence of the isopropoxy and amine groups can influence its binding affinity and specificity. Molecular targets and pathways involved can vary, but they often include key enzymes or receptors in metabolic or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 6-Isopropoxy-2-methylpyridin-3-amine.
2-Methylpyridin-3-amine: Lacks the isopropoxy group, making it less versatile in certain reactions.
6-Methoxy-2-methylpyridin-3-amine: Similar structure but with a methoxy group instead of an isopropoxy group.
Uniqueness
This compound is unique due to the presence of the isopropoxy group, which can enhance its reactivity and binding properties compared to similar compounds. This structural feature makes it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-methyl-6-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-6(2)12-9-5-4-8(10)7(3)11-9/h4-6H,10H2,1-3H3 |
Clé InChI |
LZOAYQYICCACAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)OC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)






![2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoicacid](/img/structure/B13635882.png)


